molecular formula C10H15NO4 B1375940 6-Boc-1-oxa-6-azaspiro[3.3]heptan-3-one CAS No. 1349199-61-6

6-Boc-1-oxa-6-azaspiro[3.3]heptan-3-one

Cat. No. B1375940
CAS RN: 1349199-61-6
M. Wt: 213.23 g/mol
InChI Key: OIFFGPWHSKSMTM-UHFFFAOYSA-N
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Description

6-Boc-1-oxa-6-azaspiro[3.3]heptan-3-one is a spirocyclic building block that is part of a series of advanced angular [3.3]heptanes . It has an empirical formula of C10H15NO4, a CAS number of 1349199-61-6, and a molecular weight of 213.23 . Molecules constructed from these building blocks take on unique three-dimensional profiles due to the underlying spirocyclic scaffold .


Synthesis Analysis

The synthesis of 6-Boc-1-oxa-6-azaspiro[3.3]heptan-3-one is part of an effort to expand the Azaspiro [3.3]heptane family . The process involves the creation of novel highly functionalized building blocks .


Molecular Structure Analysis

The molecular structure of 6-Boc-1-oxa-6-azaspiro[3.3]heptan-3-one is characterized by a unique three-dimensional profile due to the underlying spirocyclic scaffold . This structure is enriched by the presence of diverse combinations of exit vectors as sites for functionalization .


Physical And Chemical Properties Analysis

6-Boc-1-oxa-6-azaspiro[3.3]heptan-3-one is a solid substance with a storage temperature of 2-8°C . Its SMILES string is O=C1C2 (CN (C (OC © ©C)=O)C2)OC1 .

Future Directions

The development and application of 6-Boc-1-oxa-6-azaspiro[3.3]heptan-3-one and similar compounds are part of ongoing research efforts. These compounds are being explored for their potential in drug discovery and other chemical applications due to their unique three-dimensional structures .

properties

IUPAC Name

tert-butyl 3-oxo-1-oxa-6-azaspiro[3.3]heptane-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO4/c1-9(2,3)15-8(13)11-5-10(6-11)7(12)4-14-10/h4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIFFGPWHSKSMTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)C(=O)CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00857213
Record name tert-Butyl 3-oxo-1-oxa-6-azaspiro[3.3]heptane-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00857213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Boc-1-oxa-6-azaspiro[3.3]heptan-3-one

CAS RN

1349199-61-6
Record name tert-Butyl 3-oxo-1-oxa-6-azaspiro[3.3]heptane-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00857213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1349199-61-6
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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